molecular formula C16H11FN2O5 B2505121 4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline CAS No. 479690-08-9

4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline

Katalognummer B2505121
CAS-Nummer: 479690-08-9
Molekulargewicht: 330.271
InChI-Schlüssel: OTFCCVPKOQIVNF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline” is a compound with the CAS Number: 1394820-98-4 . It has a molecular weight of 300.25 . The compound is a white to yellow powder or crystals .


Synthesis Analysis

The synthesis of this compound has been reported in the literature . For instance, one method involves the use of hydrogen chloride in 1,4-dioxane at 100°C for 24 hours . Another method involves the reaction with sodium hydroxide in tetrahydrofuran and water at 20 - 45℃ for 10 hours .


Molecular Structure Analysis

The molecular structure of this compound includes 22 heavy atoms, 21 non-H bond(s), 15 multiple bond(s), 4 rotatable bond(s), 3 double bond(s), and 12 aromatic bond(s) .


Chemical Reactions Analysis

The compound has been found to interact with several enzymes involved in drug metabolism, including cytochrome P450, UDP-glucuronosyltransferase, and glutathione-S-transferase. It acts as an inhibitor of these enzymes, which can lead to increased levels of drugs in the body.


Physical And Chemical Properties Analysis

The compound is a white to yellow powder or crystals . The compound is stored at room temperature .

Wissenschaftliche Forschungsanwendungen

Synthesis and Organic Chemistry Applications

  • Research has explored the synthesis of pyrrolo[4,3,2-de]quinolines from dimethoxyquinolines, which are key intermediates for synthesizing complex heterocyclic compounds. These compounds have potential applications in the synthesis of natural products and novel pharmaceuticals (Roberts, Joule, Bros, & Álvarez, 1997).

  • The development of halogenated quinoline building blocks, including fluorinated and methoxy substituted quinolines, has been reported for their use in antimicrobial drug discovery. This research underscores the utility of such compounds in generating new antibiotics (Flagstad, Petersen, Hinnerfeldt, Givskov, & Nielsen, 2014).

Drug Discovery and Development

  • Analogues of quinoline derivatives have been synthesized for evaluating their schizonticidal activity against malaria parasites, showcasing the role of such compounds in developing antimalarial drugs (Chen, Guo, Feng, & Zheng, 1986).

  • A study on 6,7-disubstituted-4-phenoxyquinoline derivatives as c-Met kinase inhibitors highlights the application of quinoline derivatives in cancer therapy, providing insights into their potential for treating various cancers (Liu, Wang, Guo, Hu, Li, Zhao, & Gong, 2014).

Material Science and Polymer Research

Wirkmechanismus

The compound has been found to act as a prodrug, which means that it can be converted into an active form of a drug in the body . In one study, MAO-catalyzed oxidation and spontaneous hydrolysis of the compound yielded a non-toxic labeled metabolite for PET imaging, and 2-fluoro-4-nitrophenol for possible chemical shift-switching MRI .

Safety and Hazards

The compound has been classified with the signal word “Warning” and hazard statements H302, H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 .

Zukünftige Richtungen

The compound has been studied as a potential hybrid PET-MRI imaging agent for monoamine oxidase-A (MAO-A) . This research was supported by NIH and the Alzheimer’s Association .

Eigenschaften

IUPAC Name

4-(2-fluoro-4-nitrophenoxy)-6-methoxyquinolin-7-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2O5/c1-23-16-7-10-12(8-13(16)20)18-5-4-14(10)24-15-3-2-9(19(21)22)6-11(15)17/h2-8,20H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTFCCVPKOQIVNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1O)OC3=C(C=C(C=C3)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 7-(benzyloxy)-4-(2-fluoro-4-nitrophenoxy)-6-methoxyquinoline (2.20 g, 5.24 mmol) and HBr in HOAc (3 mL of 33% solution) was allowed to stay at rt for 4 h. Ether (35 mL) was added to the reaction mixture, stirred for 20 minutes, and the solid was filtered and dried to obtain the product (2.15 g, 100%) as a beige-colored HBr salt solid. 1H NMR (CD3OD) δ 8.69 (d, 1H, J=6.6 Hz), 8.41 (dd, 1H, J=9.9, 2.8 Hz), 8.33 (dd, 1H, J=8.8, 1.7 Hz), 7.84 (m, 2H), 7.43 (s, 1H), 7.05 (d, 1H, J=6.1 Hz), 4.13 (s, 3H).
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step Two
Yield
100%

Synthesis routes and methods II

Procedure details

To a round bottom flask equipped with a magnetic stir bar was added 7-benzyloxy-4-(2-fluoro-4-nitro-phenoxy)-6-methoxy-quinoline (2.9 g, 6.9 mmol, 1.0 eq) and 33% HBr in acetic acid (30 ml). The mixture was stirred at room temperature for 3 hours and diluted with ether to give a pale white solid. The solid was filtered, washed with ether and dried to yield 4-(2-Fluoro-4-nitro-phenoxy)-6-methoxy-quinolin-7-ol as a pale white solid (2.74 g, 97.5% yield). 1H NMR (400 MHz, CDCl3): 11.89 (bs, 1H), 8.87 (d, 1H), 8.57 (d, 1H), 8.30 (d, 1H), 7.89 (m, 1H), 7.73 (s, 1H), 7.55 (s, 1H), 4.03 (s, 3H); MS (EI) for C16H11FN2O5: 421 (M+H+).
Quantity
2.9 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.